molecular formula C18H19ClO4S B8407838 Ethyl 4-[5-(5-chloro-2-thienyl)-5-oxo-pentoxy]benzoate

Ethyl 4-[5-(5-chloro-2-thienyl)-5-oxo-pentoxy]benzoate

Cat. No. B8407838
M. Wt: 366.9 g/mol
InChI Key: AURWKRABGYYBMY-UHFFFAOYSA-N
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Patent
US05278184

Procedure details

A mixture consisting of 2-chloro-5-(5-chloropentanoyl)thiophene (3c) (2.13 g, 0.009 mol), sodium iodide (1.1 g, 0.0073 mol), 4-hydroxyethylbenzoate (1.7 g, 0.010 mol), and anhydrous potassium carbonate (6.2 g, 0.045 mol) in acetonitrile (50 ml) was refluxed for 24 hrs., cooled, and filtered. The resulting solution was deprived of the solvent and the residue was taken up with dichloromethane (100 ml). After washing with water and subsequent drying on anydrous sodium sulfate the solution was evaporated to dryness. The resulting solid was crystallized via cyclohexane to pure 5c (2.5 g; 76%). M.p. 87°-89° C. Anal. (C18H19ClO4S).
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
4-hydroxyethylbenzoate
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
6.2 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:3][C:4]([C:7](=[O:13])[CH2:8][CH2:9][CH2:10][CH2:11]Cl)=[CH:5][CH:6]=1.[I-].[Na+].OCC[C:19]1[CH:27]=[CH:26][C:22]([C:23]([O-:25])=[O:24])=[CH:21][CH:20]=1.C(=O)([O-])[O-:29].[K+].[K+].[C:34](#N)[CH3:35]>>[Cl:1][C:2]1[S:3][C:4]([C:7](=[O:13])[CH2:8][CH2:9][CH2:10][CH2:11][O:29][C:19]2[CH:20]=[CH:21][C:22]([C:23]([O:25][CH2:34][CH3:35])=[O:24])=[CH:26][CH:27]=2)=[CH:5][CH:6]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
2.13 g
Type
reactant
Smiles
ClC=1SC(=CC1)C(CCCCCl)=O
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
4-hydroxyethylbenzoate
Quantity
1.7 g
Type
reactant
Smiles
OCCC1=CC=C(C(=O)[O-])C=C1
Step Four
Name
Quantity
6.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24 hrs
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
, cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
After washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
subsequent drying on anydrous sodium sulfate the solution
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting solid was crystallized via cyclohexane to pure 5c (2.5 g; 76%)

Outcomes

Product
Name
Type
Smiles
ClC=1SC(=CC1)C(CCCCOC1=CC=C(C=C1)C(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.